

QuEChERS vs. SPE: A Comparative Guide for Ochratoxin C Cleanup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Epi-Ochratoxin C-d5

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For researchers and scientists engaged in the analysis of mycotoxins, particularly Ochratoxin C and its more prevalent analog Ochratoxin A, selecting the optimal sample cleanup method is a critical step that significantly impacts analytical accuracy and efficiency. This guide provides a detailed comparison of two widely adopted cleanup techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your analytical workflow.

While specific data for Ochratoxin C is limited in readily available literature, the physicochemical similarities between Ochratoxin C (ethyl ester of Ochratoxin A) and Ochratoxin A allow for the use of Ochratoxin A as a reliable surrogate for methodological comparisons.^[1] Both are acidic mycotoxins and exhibit similar behavior during extraction and cleanup.

Performance Data Summary

The following tables summarize the quantitative performance of QuEChERS and SPE for Ochratoxin A cleanup in various food matrices, providing a basis for comparison.

Table 1: Comparison of Recovery Rates (%) and Relative Standard Deviation (RSD, %)

Method	Matrix	Analyte	Recovery (%)	RSD (%)	Reference
QuEChERS	Cereals	Ochratoxin A	85 - 110	≤ 15	[2]
Grain-based food	Ochratoxin A	80 - 110	≤ 10	[3]	[7]
Coffee	Ochratoxin A	Not specified	Not specified	[4][5][6]	
SPE	Fruits and Vegetables	Mycotoxins (including OTA)	85 - 108 (HLB cartridge)	Not specified	
Cereals	Ochratoxin A	78.6 - 98.6	< 7	[7]	[1]
Red Wine	Ochratoxin A	93.5	Not specified	[1]	
Red Wine	Ochratoxin C	73.4	Not specified	[1]	
Coffee	Ochratoxin A	Not specified	Not specified	[4][5][6]	

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Method	Matrix	Analyte	LOD (µg/kg)	LOQ (µg/kg)	Reference
QuEChERS	Coffee	Ochratoxin A	-	0.5	[4][5][6]
SPE	Red Wine	Ochratoxin A	0.00016	0.0005	[1]
Red Wine	Ochratoxin C	0.00017	0.0005	[1]	
Wheat and Maize	Ochratoxin A	0.9 - 2.5	Not specified	[8]	

Experimental Protocols

Below are detailed experimental protocols for both QuEChERS and SPE cleanup methods for Ochratoxin analysis.

QuEChERS Protocol for Ochratoxin in Cereals

This protocol is a generalized procedure based on common QuEChERS methods for mycotoxin analysis in cereal matrices.[\[2\]](#)[\[3\]](#)[\[9\]](#)

- Sample Preparation:
 - Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex briefly. Let it hydrate for at least 15 minutes.
- Extraction:
 - Add 10 mL of acetonitrile containing 1-2% formic acid. The acidic condition is crucial for good recovery of acidic mycotoxins like Ochratoxin.[\[3\]](#)
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Shake or vortex vigorously for 15 minutes to ensure thorough extraction.
 - Centrifuge at ≥ 3000 g for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
 - The d-SPE tube should contain a sorbent mixture, typically 150 mg anhydrous MgSO₄ and 50 mg of a cleanup sorbent like PSA (Primary Secondary Amine). For fatty matrices, C18 can be added.[\[3\]](#) PSA helps in removing organic acids and sugars, but care must be taken as it can retain acidic analytes like Ochratoxin A if the extract is not sufficiently acidified.
[\[10\]](#)
 - Vortex for 30 seconds.
 - Centrifuge for 5 minutes at ≥ 3000 g.
- Final Extract Preparation:

- Take the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
- For improved chromatographic performance, the extract can be evaporated to dryness and reconstituted in a suitable mobile phase compatible solvent.[\[3\]](#)

SPE Protocol for Ochratoxin in Food Matrices

This protocol is a general representation of SPE procedures used for Ochratoxin cleanup, often employing polymeric or mixed-mode cartridges.[\[7\]](#)[\[8\]](#)[\[11\]](#)

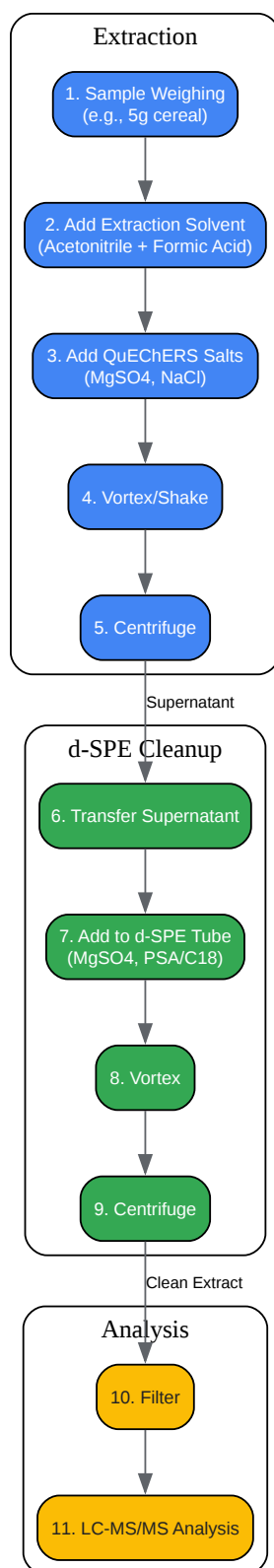
- Sample Extraction:
 - Homogenize 5 g of the sample with 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v with 1% formic acid).
 - Shake or blend for 20-30 minutes.
 - Centrifuge the extract at 4000 g for 10 minutes.
- SPE Cartridge Cleanup:
 - Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for a broad range of mycotoxins, including both polar and non-polar compounds like Ochratoxin.[\[7\]](#) Mixed-mode SPE cartridges with both reversed-phase and anion-exchange properties are also used.[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Loading: Load a specific volume of the supernatant from the sample extract onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).
 - Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
 - Elution: Elute the target analyte (Ochratoxin) with a suitable organic solvent, often containing a modifier to ensure complete elution. For example, acetonitrile with a small

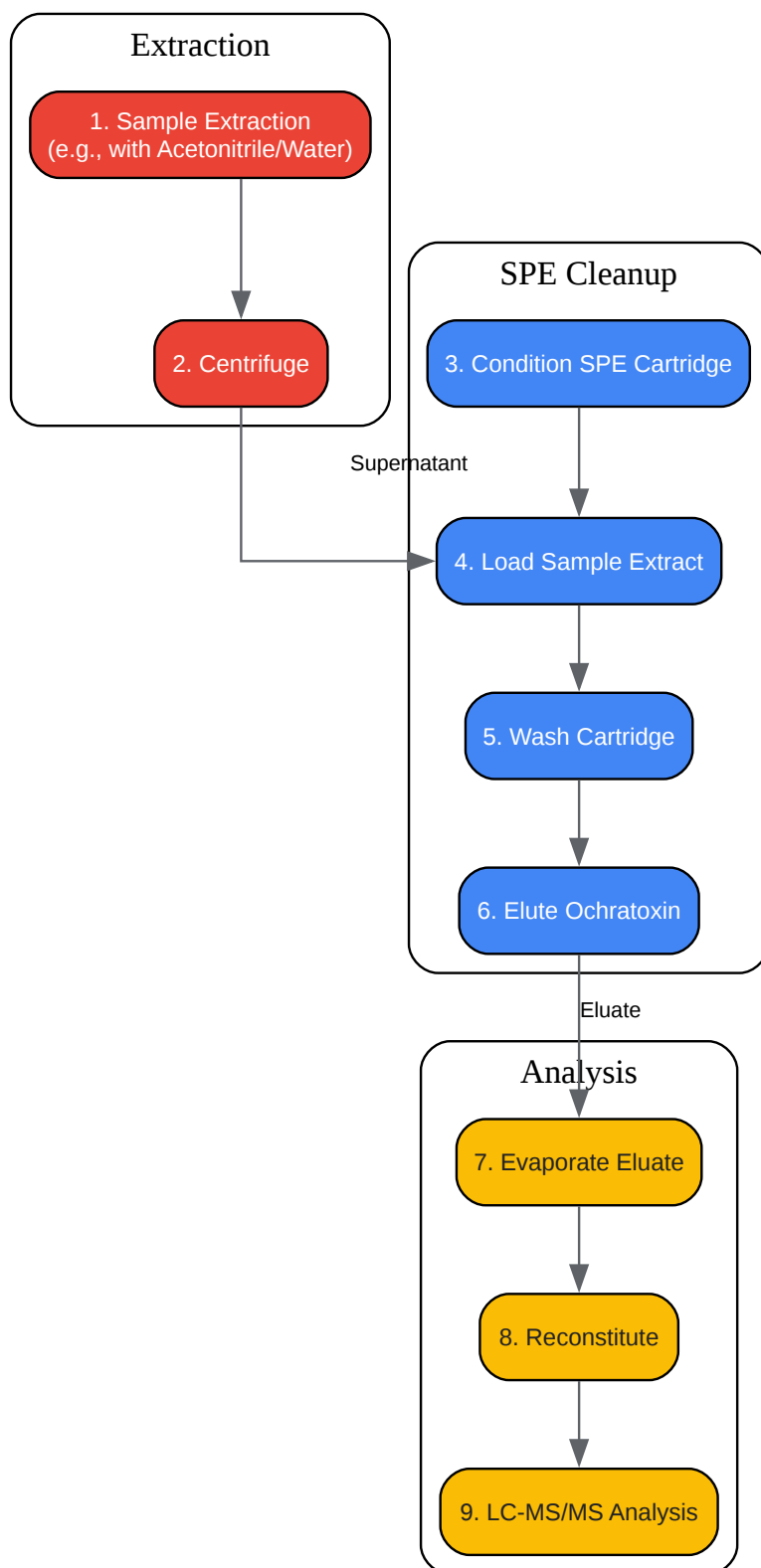
percentage of formic or acetic acid.

- Final Extract Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for QuEChERS and SPE.





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